N-(1-cyano-1-cyclopropylethyl)-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide
Description
N-(1-cyano-1-cyclopropylethyl)-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole core, a sulfonamide group, and a cyano-cyclopropyl moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-16(10-17,11-5-6-11)20(4)24(22,23)12-7-8-13-14(9-12)19(3)15(21)18(13)2/h7-9,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCWGWCFGXIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)N(C)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyano-Cyclopropyl Moiety: The final step involves the alkylation of the benzimidazole-sulfonamide intermediate with a cyano-cyclopropyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano-cyclopropyl moiety and the sulfonamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)acetamide
- 2-Chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide is unique due to its combination of a benzimidazole core, a sulfonamide group, and a cyano-cyclopropyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
